molecular formula C8H13NO2 B7855555 3-Dimethylaminomethylene-tetrahydro-pyran-4-one

3-Dimethylaminomethylene-tetrahydro-pyran-4-one

Cat. No.: B7855555
M. Wt: 155.19 g/mol
InChI Key: UVSOQLUKPLSKOC-UHFFFAOYSA-N
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Description

3-Dimethylaminomethylene-tetrahydro-pyran-4-one is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Dimethylaminomethylene-tetrahydro-pyran-4-one typically involves the reaction of tetrahydro-pyran-4-one with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Dimethylaminomethylene-tetrahydro-pyran-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-Dimethylaminomethylene-tetrahydro-pyran-4-one has several applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Dimethylaminomethylene-tetrahydro-pyran-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the context of its application.

Comparison with Similar Compounds

3-Dimethylaminomethylene-tetrahydro-pyran-4-one is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:

  • 4-Dimethylaminomethylene-tetrahydro-pyran-3-one

  • 2-Dimethylaminomethylene-tetrahydro-pyran-4-one

  • 3-Dimethylaminomethylene-tetrahydro-pyran-3-one

These compounds share similarities in their core structure but differ in the position of the dimethylaminomethylene group, leading to variations in their chemical properties and applications.

Biological Activity

3-Dimethylaminomethylene-tetrahydro-pyran-4-one (also known as 3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C8H13NO2C_8H_{13}NO_2 and a molecular weight of approximately 155.19 g/mol. The compound features a tetrahydropyran ring, which is known for its stability and versatility in biological systems. Its structure is characterized by a dimethylamino group that enhances its reactivity and potential interactions with biological targets .

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF7) and ovarian (OVCAR-3) adenocarcinoma cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspases, which are critical enzymes in the programmed cell death pathway .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF715Induction of apoptosis
OVCAR-312Caspase activation

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. Studies indicate that it may inhibit oxidative stress and reduce neuronal apoptosis, potentially through its ability to scavenge reactive oxygen species (ROS) and modulate inflammatory pathways .

Case Study: Neuroprotection in Alzheimer's Disease Models

In a study utilizing PC12 cells exposed to amyloid-beta (Aβ) toxicity, treatment with this compound resulted in significant reductions in cell death and improvements in cell viability compared to untreated controls. The compound's ability to lower ROS levels was noted as a key factor in its protective effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The dimethylamino group may facilitate interactions with various enzymes, leading to inhibition of key pathways involved in cancer progression.
  • Antioxidant Activity : The compound's structure allows it to act as an antioxidant, protecting cells from oxidative damage.
  • Modulation of Signaling Pathways : It may influence signaling pathways related to cell survival and apoptosis, enhancing its therapeutic potential against tumors and neurodegeneration.

Properties

IUPAC Name

3-(dimethylaminomethylidene)oxan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-9(2)5-7-6-11-4-3-8(7)10/h5H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSOQLUKPLSKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1COCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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